N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is a compound that features a pyrimidine ring and a xanthene core Pyrimidine is an important electron-rich aromatic heterocycle, and xanthene derivatives are known for their fluorescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source.
Attachment of the Pyrimidine Ring to the Xanthene Core: This step involves the reaction of the pyrimidine derivative with a xanthene derivative under suitable conditions, such as the use of coupling agents like diethylphosphorocyanidate (DEPC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles or electrophiles in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its pyrimidine and xanthene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and have been studied for their medicinal applications.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have shown antiviral and anticancer activities.
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyrimidine ring and xanthene core, which imparts both biological activity and fluorescent properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(23-10-9-14-11-21-13-22-12-14)19-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)19/h1-8,11-13,19H,9-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWENWSICEYUYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CN=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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